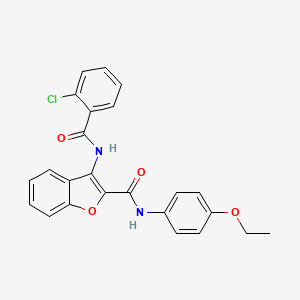

3-(2-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to 3-(2-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, involves multi-step chemical processes. A typical synthesis route might involve the condensation of salicylaldehyde derivatives with ethyl chloroacetate in the presence of sodium hydride, leading to the formation of benzofuran scaffolds. Subsequent functionalization steps, such as N-alkylation and amide formation, are employed to introduce various substituents, as seen in the synthesis of related benzofuran carboxamide derivatives (Thorat et al., 2016).

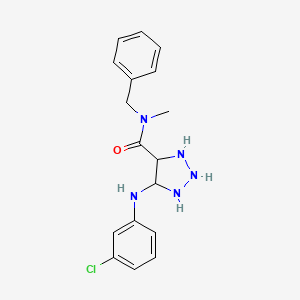

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including 3-(2-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, is characterized by X-ray diffraction and computational methods like DFT calculations. These analyses provide insights into the compound's conformation, bond lengths, angles, and overall geometry, contributing to a better understanding of its chemical behavior and reactivity (Demir et al., 2015).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including cyclocondensation, acylation, and substitution reactions, which are essential for the synthesis of targeted compounds with specific biological activities. The reactivity of the benzofuran nucleus and the amide functionality allows for the introduction of diverse substituents, leading to compounds with varied chemical properties and potential biological activities (Idrees et al., 2019).

Physical Properties Analysis

The physical properties of 3-(2-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, such as solubility, melting point, and crystallinity, can be inferred from similar compounds within the benzofuran class. These properties are crucial for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations (Lavanya et al., 2017).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are defined by the functional groups present in the compound. For instance, the amide and ether functionalities in 3-(2-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide contribute to its chemical behavior, including its potential biological activity and interaction with biological targets (Rangaswamy et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Biological Activities : Research has explored the synthesis of novel benzofuran derivatives, highlighting their potential as anti-inflammatory and analgesic agents. These compounds have been studied for their COX-1/COX-2 inhibition capabilities, showing significant analgesic and anti-inflammatory activities, which point towards their potential application in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Anti-inflammatory Properties : Another study focused on the synthesis and biological evaluation of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. These compounds were characterized and evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, underscoring the versatility of benzofuran derivatives in developing bioactive chemical entities (Lavanya et al., 2017).

Antibacterial Activity and Chemical Synthesis : Further research into the synthesis and characterization of benzofuran derivatives, including the evaluation of their in vitro antibacterial activity against various pathogenic bacteria, highlights the potential of these compounds in addressing microbial resistance. The detailed synthesis processes and structural elucidation of these compounds provide valuable insights into the chemical diversity and biological relevance of benzofuran derivatives (Idrees et al., 2020).

Neuroprotective and Antioxidant Effects : A study on novel benzofuran-2-carboxamide derivatives revealed their neuroprotective and antioxidant activities, offering a promising avenue for the development of therapeutic agents against neurodegenerative diseases. The compounds exhibited considerable protection against excitotoxic neuronal cell damage and showcased antioxidant properties, suggesting their utility in mitigating oxidative stress-related neuronal damage (Cho et al., 2015).

Eigenschaften

IUPAC Name |

3-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O4/c1-2-30-16-13-11-15(12-14-16)26-24(29)22-21(18-8-4-6-10-20(18)31-22)27-23(28)17-7-3-5-9-19(17)25/h3-14H,2H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCILWNLZRCMGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)

![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)

![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)

![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)

![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)